molecular formula C16H16ClNO3 B5856411 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide CAS No. 6361-15-5

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide

Cat. No. B5856411
CAS RN: 6361-15-5
M. Wt: 305.75 g/mol
InChI Key: QJAYNVREKOIHBP-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. GW501516 has been widely studied for its potential applications in various fields, including scientific research and sports performance enhancement.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including increasing endurance, reducing inflammation, and improving lipid metabolism. This compound has been studied for its potential applications in treating metabolic disorders, such as obesity and type 2 diabetes. It has also been studied for its potential applications in treating cardiovascular diseases and cancer.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide works by activating PPARδ, a nuclear receptor that regulates various metabolic pathways in the body. Activation of PPARδ leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in an increase in endurance and energy expenditure. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase endurance and energy expenditure by increasing fatty acid oxidation and glucose uptake. It has also been shown to improve lipid metabolism by increasing HDL cholesterol levels and reducing triglyceride levels. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. It has also been shown to have potential applications in treating metabolic disorders, cardiovascular diseases, and cancer.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the effects of PPARδ activation on various metabolic pathways. It has also been shown to have a high degree of bioavailability and a long half-life, which makes it suitable for in vivo experiments. However, there are also some limitations to using this compound in lab experiments. It is a synthetic compound that may have off-target effects, and its long-term safety has not been fully established.

Future Directions

There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide. One area of research is to further investigate its potential applications in treating metabolic disorders, cardiovascular diseases, and cancer. Another area of research is to study its effects on mitochondrial function and oxidative stress. Additionally, there is a need for more research on the long-term safety of this compound and its potential for off-target effects. Finally, there is a need for more research on the optimal dosing and administration of this compound for various applications.
Conclusion:
In conclusion, this compound is a synthetic compound that belongs to the class of PPARδ agonists. It has been extensively studied for its potential applications in scientific research, including treating metabolic disorders, cardiovascular diseases, and cancer. This compound works by activating PPARδ, which leads to an increase in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It has several advantages for lab experiments, including its potency and bioavailability, but also has limitations, including potential off-target effects and long-term safety concerns. There are several future directions for research on this compound, including further investigating its potential applications and studying its effects on mitochondrial function and oxidative stress.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide involves a multi-step process that includes the reaction of 4-chloro-3-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 4-methoxyaniline. The final product is obtained by the reaction of the intermediate with acetic anhydride. The synthesis of this compound is a complex process that requires expertise in organic chemistry and proper laboratory equipment.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3/c1-11-9-14(7-8-15(11)17)21-10-16(19)18-12-3-5-13(20-2)6-4-12/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAYNVREKOIHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00979823
Record name 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6361-15-5
Record name 2-(4-Chloro-3-methylphenoxy)-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00979823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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